molecular formula C11H13BrO B580765 (1-(4-Bromophenyl)cyclobutyl)methanol CAS No. 1227159-85-4

(1-(4-Bromophenyl)cyclobutyl)methanol

Cat. No.: B580765
CAS No.: 1227159-85-4
M. Wt: 241.128
InChI Key: QOVXGMUWKJOYQF-UHFFFAOYSA-N
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Description

(1-(4-Bromophenyl)cyclobutyl)methanol (CAS: 1227159-85-4) is an organobromine compound with the molecular formula C₁₁H₁₃BrO and a molecular weight of 233.13 g/mol. It features a cyclobutane ring substituted with a 4-bromophenyl group and a hydroxymethyl (-CH₂OH) moiety. The compound is commercially available in purities exceeding 95% and is offered in quantities ranging from 100 mg to 5 g . Its SMILES notation (OCC1(CCC1)c2ccc(Br)cc2) highlights the cyclobutyl core and para-bromophenyl substituent, which influence its steric and electronic properties .

Properties

IUPAC Name

[1-(4-bromophenyl)cyclobutyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5,13H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVXGMUWKJOYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729368
Record name [1-(4-Bromophenyl)cyclobutyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227159-85-4
Record name [1-(4-Bromophenyl)cyclobutyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Bromophenyl)cyclobutyl)methanol typically involves the cyclization of appropriate precursors followed by bromination and subsequent functionalization to introduce the methanol group. One common method involves the reaction of 4-bromobenzyl chloride with cyclobutanone in the presence of a base, followed by reduction to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-(4-Bromophenyl)cyclobutyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-(4-Bromophenyl)cyclobutyl)methanol is not fully elucidated. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. The bromophenyl group may play a role in binding to target proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Cyclobutyl vs. Cyclopropyl Analogues

A closely related compound, (1-(4-Bromophenyl)cyclopropyl)methanol (CAS: 98480-31-0), differs by replacing the cyclobutyl ring with a smaller cyclopropane ring. Key differences include:

Property (1-(4-Bromophenyl)cyclobutyl)methanol (1-(4-Bromophenyl)cyclopropyl)methanol
Molecular Formula C₁₁H₁₃BrO C₁₀H₁₁BrO
Molecular Weight 233.13 g/mol 227.10 g/mol
Ring Strain Moderate (cyclobutane) High (cyclopropane)
Synthetic Accessibility More stable intermediates Higher strain may complicate synthesis

However, the cyclobutyl variant’s larger ring may enhance steric shielding of functional groups, affecting regioselectivity in derivatization reactions .

Halogen Substitution: Bromine vs. Chlorine

Chromatographic data from pharmacopeial studies on chlorophenyl analogues (e.g., sibutramine-related compounds) provides insight into how halogen substitution impacts physicochemical behavior. For example:

Compound (Chlorophenyl Analogue) Relative Retention Time (RRT)
N-[1-(4-Chlorophenyl)cyclobutyl-methyl]-N,N-dimethylamine 0.42
N-{1-(3-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine 0.83

Bromine’s larger atomic radius and polarizability compared to chlorine likely increase retention times in gas chromatography due to stronger van der Waals interactions with stationary phases. This suggests that this compound would exhibit a higher RRT than its chlorophenyl counterpart under similar conditions .

Functional Group Variations

The hydroxymethyl group in this compound distinguishes it from amine- or ether-functionalized analogues. For instance, N-{1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride (RRT: 1.45 ) lacks the hydroxyl group, reducing hydrogen-bonding capacity and aqueous solubility. The presence of -CH₂OH in the target compound enhances polarity, making it more suitable for applications requiring hydrophilic interactions, such as pharmaceutical intermediates or coordination chemistry .

Biological Activity

(1-(4-Bromophenyl)cyclobutyl)methanol, with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol, is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its role as a CYP2D6 inhibitor, its antimicrobial properties, and its implications in drug metabolism and development.

Chemical Structure and Properties

The compound features a cyclobutyl ring substituted with a bromophenyl group and a hydroxymethyl group. The presence of the bromine atom enhances its reactivity and biological interactions, making it a subject of interest in medicinal chemistry. The unique structure is summarized in the following table:

PropertyDescription
Molecular FormulaC₁₁H₁₃BrO
Molecular Weight241.12 g/mol
StructureCyclobutyl ring with bromophenyl and hydroxymethyl groups

Research suggests that this compound may act as an inhibitor of the enzyme CYP2D6 , which is crucial in drug metabolism. This enzyme is responsible for the biotransformation of approximately 25% of all medications, including antidepressants, antipsychotics, and opioids. Inhibition of CYP2D6 can lead to significant drug-drug interactions, affecting the pharmacokinetics of co-administered drugs .

Currently, specific binding mechanisms and affinities for CYP2D6 remain to be elucidated. However, preliminary studies indicate that the compound could modulate various biochemical pathways through its interaction with this enzyme .

Antimicrobial Activity

In addition to its role as a CYP2D6 inhibitor, this compound has been investigated for its antimicrobial properties. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), which poses a significant threat to public health due to its resistance to common antibiotics . The compound's activity against various bacterial strains suggests potential applications in developing new antimicrobial agents.

Study on CYP2D6 Inhibition

A study conducted by Ambeed indicated that this compound demonstrates significant inhibition of CYP2D6 activity. The specific IC50 values and detailed mechanisms are still under investigation, but the implications for drug interactions are noteworthy .

Antimicrobial Screening

In another research effort focusing on diverse chemical libraries, compounds structurally related to this compound showed promising antibacterial activity against Mycobacterium tuberculosis and other pathogens . The results from this high-throughput screening indicated that certain analogs exhibited MIC values comparable to established antibiotics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarity IndexUnique Features
2-(3-Bromophenyl)-2-methylpropan-1-ol81606-48-60.92Contains a branched alkane structure
(4-Bromo-2-methylphenyl)methanol17100-58-20.82Substituted phenol with methyl group
1-(4-Bromophenyl)cyclopropylmethanol98480-31-00.84Cyclopropane ring instead of cyclobutane
Tetrakis(4-bromophenyl)methane105309-59-90.82Contains multiple bromophenyl groups

The distinct cyclobutyl structure combined with the bromophenyl moiety may confer unique biological activities compared to other compounds listed.

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